4-(4-(Methoxymethyl)phenyl)butanoic acid

Catalog No.
S14050812
CAS No.
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Methoxymethyl)phenyl)butanoic acid

Product Name

4-(4-(Methoxymethyl)phenyl)butanoic acid

IUPAC Name

4-[4-(methoxymethyl)phenyl]butanoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-15-9-11-7-5-10(6-8-11)3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)

InChI Key

REVBCXZHFPSKSR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CCCC(=O)O

4-(4-(Methoxymethyl)phenyl)butanoic acid is a chemical compound characterized by its structure, which consists of a butanoic acid backbone attached to a phenyl group substituted with a methoxymethyl group. Its systematic name reflects the presence of both a methoxymethyl substituent and a butanoic acid functional group. The compound has the molecular formula C12H16O3C_{12}H_{16}O_3 and is known for its potential applications in medicinal chemistry due to its unique structural features.

The reactivity of 4-(4-(Methoxymethyl)phenyl)butanoic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Amidation: Reaction with amines to form amides.

These reactions can be utilized in synthetic pathways to generate derivatives or related compounds with modified biological activities.

Research indicates that compounds similar to 4-(4-(Methoxymethyl)phenyl)butanoic acid exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the butanoic acid moiety suggests potential interactions with biological pathways related to fatty acid metabolism and energy homeostasis. Compounds in this class have been studied for their effects on cell proliferation and apoptosis in cancer cell lines, indicating their therapeutic potential.

Synthesis of 4-(4-(Methoxymethyl)phenyl)butanoic acid can be achieved through several methods:

  • Alkylation Reaction: Starting from 4-(hydroxymethyl)phenol, it can be alkylated using butyric anhydride or butyric acid under acidic conditions.
  • Grignard Reaction: Utilizing a phenyl Grignard reagent with butyric acid derivatives may yield the desired compound.
  • Direct Esterification: Reacting methoxymethyl phenol with butyric anhydride in the presence of a catalyst.

Each method varies in efficiency and yield, depending on reaction conditions and reagents used.

4-(4-(Methoxymethyl)phenyl)butanoic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing anti-inflammatory or anticancer drugs.
  • Biochemical Research: Investigating metabolic pathways involving fatty acids.
  • Agricultural Chemicals: Potential use as a growth regulator or herbicide due to its structural similarity to plant hormones.

Interaction studies involving 4-(4-(Methoxymethyl)phenyl)butanoic acid focus on its binding affinity and effects on various biological receptors. Preliminary studies suggest it may interact with:

  • G Protein-Coupled Receptors (GPCRs): Influencing metabolic pathways.
  • Enzymes involved in fatty acid metabolism, which could modulate energy homeostasis and inflammation responses.

Further research is needed to elucidate the specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-(4-(Methoxymethyl)phenyl)butanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-(4-Methylphenoxy)butanoic acidAromatic ether instead of methoxymethyl groupPotentially different biological activity profiles
3-Amino-4-phenylbutanoic acidAmino group substitutionKnown for dipeptidyl peptidase-IV inhibition
4-(4-Methylthio)phenylbutanoic acidMethylthio substitutionExhibits different solubility characteristics
4-[(3-Methoxyphenyl)carbamoyl]butanoic acidCarbamoyl groupAnti-cancer potential noted in studies

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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